Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide
CAS No.: 2648232-87-3
Cat. No.: VC11720626
Molecular Formula: C9H9BF3KO2
Molecular Weight: 256.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2648232-87-3 |
|---|---|
| Molecular Formula | C9H9BF3KO2 |
| Molecular Weight | 256.07 g/mol |
| IUPAC Name | potassium;trifluoro-(5-methoxycarbonyl-2-methylphenyl)boranuide |
| Standard InChI | InChI=1S/C9H9BF3O2.K/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |
| Standard InChI Key | IFHQAZJEMUIUEO-UHFFFAOYSA-N |
| SMILES | [B-](C1=C(C=CC(=C1)C(=O)OC)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=C(C=CC(=C1)C(=O)OC)C)(F)(F)F.[K+] |
Introduction
Molecular and Structural Characteristics
Chemical Identity
The compound’s molecular formula is C₉H₉BF₃KO₂, with a molecular weight of 256.07 g/mol. Its IUPAC name, potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide, reflects the substitution pattern on the phenyl ring and the trifluoroborate anion coordinated to potassium.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BF₃KO₂ |
| Molecular Weight | 256.07 g/mol |
| CAS Registry Number | 2648232-87-3 |
| Storage Conditions | Ambient temperature |
| Safety Classification | Irritant |
The SMILES notation for this compound is COC(=O)C1=CC(=C(C=C1)C)B(F)(F)F.[K+], illustrating the methoxycarbonyl group at position 5, the methyl group at position 2, and the trifluoroborate moiety .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically begins with the corresponding boronic acid, which undergoes fluorination using potassium hydrogen fluoride (KHF₂) or potassium fluoride (KF) in a polar aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds under inert atmospheres (e.g., nitrogen or argon) at mild temperatures (20–40°C) to prevent decomposition . For example:
where Ar represents the substituted phenyl group.
Industrial-Scale Challenges
Industrial production remains underexplored, though continuous flow reactors and automated systems are hypothesized to optimize yield and purity. Scalability issues arise from the sensitivity of boron-containing intermediates to moisture and oxygen, necessitating stringent process controls .
Reactivity and Mechanism in Cross-Coupling Reactions
Suzuki–Miyaura Coupling
This compound excels in Suzuki–Miyaura reactions, where it acts as a boron nucleophile. The mechanism involves transmetalation with palladium catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3), forming a Pd–aryl intermediate that undergoes reductive elimination to yield biaryl products .
Table 2: Representative Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) |
| Solvent System | DME/H₂O (3:1) |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Reaction Time | 18–24 hours |
The electron-withdrawing methoxycarbonyl group enhances the electrophilicity of the boron center, facilitating transmetalation .
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing bioactive molecules. For instance, its incorporation into kinase inhibitors and antimicrobial agents has been explored, leveraging the trifluoroborate’s metabolic stability and low toxicity.
Materials Science
In polymer chemistry, it enables the synthesis of boron-doped conductive materials. Its phenyl ring modifications allow fine-tuning of electronic properties, making it valuable in organic electronics .
Research Frontiers and Challenges
Chemoselective Functionalization
Recent advances, such as those described by Deng et al. , highlight methods for late-stage diversification of potassium acyltrifluoroborates (KATs). Similar strategies could be applied to this compound to streamline the synthesis of complex derivatives.
Boron Neutron Capture Therapy (BNCT)
Preliminary studies suggest trifluoroborates’ potential in BNCT due to their high boron content and tumor-targeting capabilities. Further research is needed to evaluate this compound’s efficacy in vivo.
Comparative Analysis with Analogues
Table 3: Comparison with Related Trifluoroborates
The 5-methoxycarbonyl-2-methyl substitution in the target compound offers superior stability in protic solvents compared to fluoro-substituted analogues .
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